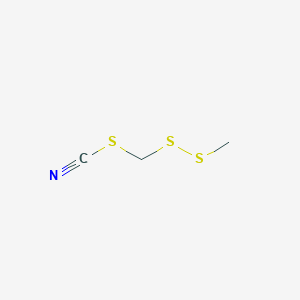
(Methyldisulfanyl)methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methyldisulfanyl)methyl thiocyanate is an organic compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure. This compound is known for its distinctive pungent odor and is often utilized in various chemical processes due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methyldisulfanyl)methyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of methyl thiocyanate with disulfides under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where thiocyanate salts are methylated in the presence of disulfides. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(Methyldisulfanyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiocyanates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Methyldisulfanyl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which (Methyldisulfanyl)methyl thiocyanate exerts its effects involves the interaction of its sulfur and nitrogen atoms with specific molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl thiocyanate
- Dimethyl trisulfide
- Methyl isothiocyanate
Uniqueness
(Methyldisulfanyl)methyl thiocyanate is unique due to its dual sulfur-containing groups, which impart distinct reactivity compared to other similar compounds. This dual functionality allows it to participate in a broader range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
61079-30-9 |
|---|---|
Molecular Formula |
C3H5NS3 |
Molecular Weight |
151.3 g/mol |
IUPAC Name |
(methyldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C3H5NS3/c1-5-7-3-6-2-4/h3H2,1H3 |
InChI Key |
OGZPIPDLYFEARV-UHFFFAOYSA-N |
Canonical SMILES |
CSSCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















